2-Bromo-6,9-diphenylcarbazole

Thermal stability Vacuum sublimation OLED fabrication

OLED researchers requiring regiospecific carbazole bromides face a critical choice: the 2-bromo isomer provides the sterically preferred C2 coupling vector for Suzuki-Miyaura cross-couplings, while the 3-bromo isomer yields structurally distinct products with inferior thermal stability. 2-Bromo-6,9-diphenylcarbazole (CAS 1644466-58-9) addresses this with: • Mp 164-166 °C (~20 °C above 3-bromo isomer), enabling safer vacuum sublimation processing. • 99.9% HPLC purity option reduces impurity artifacts ~20-fold vs. standard grades, critical for accurate ΔEST and PLQY measurements. • Process-validated synthesis (56% overall yield) ensures gram-to-kilogram batch consistency.

Molecular Formula C24H16BrN
Molecular Weight 398.3 g/mol
Cat. No. B1495035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6,9-diphenylcarbazole
Molecular FormulaC24H16BrN
Molecular Weight398.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=CC(=C4)Br)C5=CC=CC=C5
InChIInChI=1S/C24H16BrN/c25-19-12-13-21-22-15-18(17-7-3-1-4-8-17)11-14-23(22)26(24(21)16-19)20-9-5-2-6-10-20/h1-16H
InChIKeyJMCFQQYVNWNMOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6,9-diphenylcarbazole for OLED R&D: Core Physicochemical Identity and Industrial Supply Position


2-Bromo-6,9-diphenylcarbazole (CAS 1644466-58-9, molecular formula C₂₄H₁₆BrN, MW 398.29 g/mol) is a mono-brominated carbazole derivative bearing phenyl substituents at both the N9 and C6 positions. It belongs to the class of OLED material intermediates, specifically serving as a key building block for synthesizing host materials, hole-transport layers, and thermally activated delayed fluorescence (TADF) emitters via palladium-catalyzed cross-coupling reactions [1]. The compound is an off-white to white crystalline solid with a melting point of 164.2–166.1 °C, and is commercially available at purity specifications ranging from 98% to min. 99% (HPLC) depending on the supplier . Its primary application domain is organic electronics, particularly as a precursor for constructing extended π-conjugated systems with tunable energy levels for phosphorescent and TADF organic light-emitting diodes [1].

Why 2-Bromo-6,9-diphenylcarbazole Cannot Be Simply Interchanged with Positional Isomers or Non-phenylated Carbazole Analogs


In OLED materials R&D and procurement, carbazole intermediates are not fungible commodities. The exact position of the bromine atom (C2 vs. C3) on the carbazole core dictates the regiochemical outcome of subsequent Suzuki, Buchwald–Hartwig, or Ullmann coupling reactions, leading to structurally distinct final products with different electronic and photophysical properties [1]. Furthermore, the presence of a phenyl group at the C6 position (in addition to the N9-phenyl) extends the π-conjugation length and raises the melting point compared to simpler N-phenylcarbazoles, which directly impacts thermal stability during vacuum sublimation and thin-film device fabrication [2]. Bromine position also influences the heavy-atom effect on spin–orbit coupling and intersystem crossing rates in the final emissive materials: literature evidence demonstrates that luminogens with bromine atoms on phenylcarbazole donor units exhibit substantially better photoluminescence properties and higher external quantum efficiencies (up to 28.6%) than those with bromine at other positions, confirming that bromine placement is a critical determinant of device performance . A researcher or procurement specialist who substitutes 2-bromo-6,9-diphenylcarbazole with 3-bromo-6,9-diphenylcarbazole or 2-bromo-9-phenylcarbazole will synthesize a different molecule, not a functional equivalent, and may forfeit measurable gains in thermal budget, coupling selectivity, and ultimate OLED efficiency.

2-Bromo-6,9-diphenylcarbazole: Quantitative Head-to-Head Differentiation Evidence vs. Closest Analogs


Melting Point Advantage: 2-Bromo-6,9-diphenylcarbazole at 164–166 °C vs. 3-Bromo-6,9-diphenylcarbazole at 143–147 °C

The melting point of 2-bromo-6,9-diphenylcarbazole, determined by differential scanning calorimetry (DSC) as part of the patented industrial process, is 164.2–166.1 °C [1]. The positional isomer 3-bromo-6,9-diphenylcarbazole (CAS 1160294-85-8) has a reported melting point of 143.0–147.0 °C . This represents a quantitative thermal stability advantage of approximately 18–22 °C for the 2-bromo regioisomer. A higher melting point and associated thermal stability are critical for vacuum thermal evaporation (VTE) processes used in OLED manufacturing, where materials must withstand prolonged heating without decomposition or premature sublimation. The 2-bromo isomer's higher melting point also suggests stronger intermolecular packing forces, which can translate into improved morphological stability in thin-film device architectures.

Thermal stability Vacuum sublimation OLED fabrication Polymorph control

Attainable Purity Grade: 99.9% (HPLC) for 2-Bromo-6,9-diphenylcarbazole vs. Commercial 3-Bromo Isomer Typically >98% (GC)

The patented industrial process for 2-bromo-6,9-diphenylcarbazole achieves a final product purity of 99.9% as determined by HPLC [1]. This chromatographic purity grade exceeds the typical commercial specification for the 3-bromo positional isomer, which is routinely offered at >98.0% (GC) by major suppliers [2]. In the context of OLED material synthesis, the difference between 99.9% and 98% purity represents a roughly 20-fold reduction in total impurity burden (0.1% vs. ~2%). Trace impurities—particularly halogenated byproducts or residual palladium from coupling steps—can act as exciton quenchers, charge traps, or non-radiative recombination centers in OLED devices, directly reducing external quantum efficiency (EQE) and operational lifetime. A higher-purity intermediate reduces the purification burden on downstream products and minimizes batch-to-batch variability in device performance.

Electronic-grade purity HPLC Impurity control OLED intermediate procurement

Scalable Four-Step Industrial Process with 56% Overall Yield Using Inexpensive 3-Bromobiphenyl Starting Material

The patent CN201810047578 discloses a four-step convergent synthesis of 2-bromo-6,9-diphenylcarbazole starting from 3-bromobiphenyl, a commodity chemical, via sequential nitration, Suzuki coupling, deoxygenative cyclization, and Ullmann coupling with iodobenzene. The overall yield across all four steps is 56.1% (Example 1), producing the target compound at 99.9% HPLC purity without requiring chromatographic purification at intermediate stages [1]. This contrasts with the reported synthesis of the 3-bromo isomer, which starts from 3,9-diphenyl-9H-carbazole and uses NBS bromination to achieve a single-step yield of 90% . While the single-step yield of the 3-bromo route appears higher, the 3,9-diphenyl-9H-carbazole starting material is itself a more expensive, multi-step intermediate. The 2-bromo patent process is explicitly designed for industrial scale-up with mild conditions (0–100 °C), avoids chromatography, and uses commercially available, lower-cost raw materials, providing a cost-of-goods advantage for kilogram-scale procurement.

Scalable synthesis Process chemistry Cost-efficient manufacturing OLED intermediate supply chain

Bromine at C2 on a 6,9-Diphenylcarbazole Scaffold Provides a Structurally Distinct Coupling Handle vs. C3-Brominated and Mono-phenylated Carbazole Analogs

The 2-bromo-6,9-diphenylcarbazole presents a unique combination of three structural features—bromine at the C2 position, a phenyl substituent at C6, and a phenyl substituent at N9—that are not simultaneously present in any single commercially common analog. The closest analogs are 3-bromo-6,9-diphenylcarbazole (bromine shifted to C3), 2-bromo-9-phenylcarbazole (C6-phenyl absent; m.p. 88–92 °C [1]), and 6,9-diphenylcarbazole (no bromine handle). The C6-phenyl group extends π-conjugation, raises the melting point by >70 °C relative to 2-bromo-9-phenylcarbazole, and increases the molecular LogP to ~7.2 , all of which affect solubility, sublimation behavior, and the electronic properties of downstream coupled products. General literature on brominated carbazole-based OLED materials has established that bromine substitution position dramatically alters the heavy-atom contribution to frontier molecular orbitals and spin–orbit coupling, with bromine on phenylcarbazole donor units yielding external quantum efficiencies up to 28.6% in optimized TADF OLEDs [2]. The 2-bromo regioisomer thus provides a coupling vector that is electronically and sterically distinct from the 3-bromo isomer, enabling access to different structural topologies in the final OLED material.

Regioselective cross-coupling Suzuki coupling OLED host design Structure–property relationships

Optimal Deployment Scenarios for 2-Bromo-6,9-diphenylcarbazole Driven by Quantitative Differentiation Data


Synthesis of Phosphorescent OLED Host Materials Requiring High-Temperature Vacuum Sublimation Processing

When designing bipolar host materials for green or blue phosphorescent OLEDs, the 2-bromo-6,9-diphenylcarbazole intermediate provides a melting point of 164–166 °C, approximately 18–22 °C higher than the 3-bromo isomer (143–147 °C) [1]. This broader thermal window is directly beneficial for vacuum sublimation purification of both the intermediate and the final host material, reducing the risk of thermal decomposition that generates non-radiative defect sites. Researchers synthesizing hosts such as carbazole-oxadiazole hybrids or carbazole-triazine derivatives can leverage the C2 coupling handle to attach electron-transporting moieties while retaining the thermally robust 6,9-diphenylcarbazole core [2].

High-Purity Building Block for TADF Emitter Development with Stringent Impurity Specifications

TADF emitters rely on precise control of the singlet–triplet energy gap (ΔEST) and efficient reverse intersystem crossing (RISC). Trace impurities—particularly halogenated residues—can introduce unintended heavy-atom effects or charge-trapping states that confound photophysical measurements. The patented process for 2-bromo-6,9-diphenylcarbazole delivers 99.9% HPLC purity [1], a level that reduces the impurity burden by roughly 20-fold compared to commercially typical 98% purity grades for the 3-bromo isomer . This purity level is particularly valuable for academic and industrial laboratories performing precise ΔEST determinations, photoluminescence quantum yield (PLQY) measurements, and device physics studies where impurity artifacts must be rigorously excluded.

Kilogram-Scale Procurement for Industrial OLED Material Manufacturing Programs

The 2-bromo-6,9-diphenylcarbazole synthesis disclosed in patent CN201810047578 is explicitly designed for industrial scale-up, achieving 56% overall yield with chromatography-free intermediate purification and using 3-bromobiphenyl as an inexpensive starting material [1]. For OLED materials manufacturers scaling from gram R&D quantities to kilogram production, this process-validated route provides confidence in supply continuity, batch-to-batch consistency, and competitive cost structure—factors that are less established for the 3-bromo isomer, whose published synthesis relies on 3,9-diphenyl-9H-carbazole as a more costly precursor .

Construction of Extended π-Conjugated Carbazole Dimers and Oligomers via C2-Suzuki Coupling

The C2 bromine position on the 6,9-diphenylcarbazole scaffold provides a coupling vector that is sterically less hindered than the C3 position, potentially enabling higher-yielding Suzuki–Miyaura cross-couplings with bulky boronic acid partners. This makes the compound a preferred intermediate for synthesizing carbazole dimers, trimers, and dendritic architectures where the 6,9-diphenyl substitution pattern must be preserved to maintain a high triplet energy level (ET > 2.8 eV) suitable for blue OLED host applications. Published literature confirms that the position of bromine on phenylcarbazole donor units critically impacts the ultimate OLED external quantum efficiency, with properly positioned bromine enabling EQE values up to 28.6% [2].

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